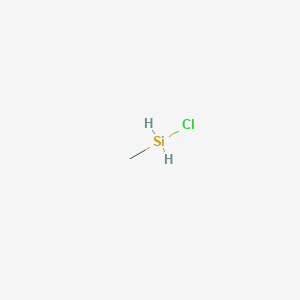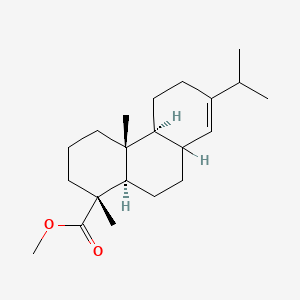
3,4,5-Trimethoxybenzoyl chloride
Übersicht
Beschreibung
3,4,5-Trimethoxybenzoyl Chloride is an organic chemical compound with the molecular formula C10H11ClO4 . It is used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which display significant antihypertensive activity .
Molecular Structure Analysis
The molecular weight of 3,4,5-Trimethoxybenzoyl Chloride is 230.64 . The linear formula of this compound is (CH3O)3C6H2COCl .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzoyl Chloride has a melting point of 81-84 °C and a boiling point of 185 °C/18 mmHg . It is soluble in toluene and has a density of 1.214 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Basic Esters
3,4,5-Trimethoxybenzoyl chloride is used in the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid . These esters have been evaluated for their antihypertensive and local anesthetic activity .
Anticarcinogenic Activity
3,4,5-Trimethoxybenzoate of catechin (TMBC), a semisynthetic catechin, shows strong antiproliferative activity against malignant melanoma cells . The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action .
Modulation of Membrane Properties
TMBC modulates the physical properties of anionic phospholipid membranes . It is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .
Interaction with Lipid Bilayers
The interaction of TMBC with lipid bilayers has been studied using a variety of experimental techniques and molecular dynamics simulation . The molecule is located in the interior of the anionic bilayer as monomer and small clusters reaching the carbonyl region of the phospholipid .
Fluorescence Quenching Experiments
Fluorescence quenching experiments show that the ester bond-containing tea polyphenols (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG) are potent .
Antifolate Drug Research
Dihydrofolate reductase (DHFR) is the subject of intensive investigation since it is the primary target enzyme for antifolate drugs . The ester bond-containing tea polyphenols EGCG and ECG are potent in this context .
Safety and Hazards
Wirkmechanismus
Target of Action
3,4,5-Trimethoxybenzoyl chloride is a chemical compound used in various organic synthesis processes . It is primarily used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs . These analogs have been evaluated for antihypertensive activity .
Mode of Action
The mode of action of 3,4,5-Trimethoxybenzoyl chloride involves its interaction with its targets during the synthesis process. It is believed to undergo a nucleophilic acyl substitution process . The first step in the reaction is the activation of the carbonyl group in the 3,4,5-trimethoxybenzoyl chloride. This is achieved by the nucleophilic attack of the lone pair of electrons on the nitrogen atom in morpholine on the carbonyl carbon atom .
Biochemical Pathways
3,4,5-Trimethoxybenzoyl chloride plays a vital role in various organic synthesis processes, facilitating the creation of amides, esters, and aromatic compounds . It is also involved in catalytic reactions such as the Wittig, Stille, and Heck reactions .
Pharmacokinetics
It is known that the compound readily dissolves in organic solvents like ethanol and acetone .
Result of Action
The result of the action of 3,4,5-Trimethoxybenzoyl chloride is the synthesis of various compounds, including 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds have been evaluated for antihypertensive activity .
Action Environment
The action of 3,4,5-Trimethoxybenzoyl chloride can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, it should be stored at a temperature of 2-8°C .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHYMJLFRZAFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063507 | |
| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzoyl chloride | |
CAS RN |
4521-61-3 | |
| Record name | 3,4,5-Trimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4521-61-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4,5-Trimethoxybenzoyl chloride?
A1: The molecular formula of 3,4,5-Trimethoxybenzoyl chloride is C10H11ClO4, and its molecular weight is 230.65 g/mol.
Q2: What spectroscopic data is available for 3,4,5-Trimethoxybenzoyl chloride?
A: Researchers have utilized various spectroscopic techniques to characterize 3,4,5-Trimethoxybenzoyl chloride, including FT-IR, GC-MS, 1H NMR, and 13C NMR. [, ] These techniques provide insights into the compound's functional groups, molecular structure, and purity.
Q3: How is 3,4,5-Trimethoxybenzoyl chloride synthesized?
A: A common synthesis route for 3,4,5-Trimethoxybenzoyl chloride involves the chlorination of 3,4,5-trimethoxybenzoic acid using phosphorus trichloride (PCl3) as the chlorinating agent. [] This reaction typically employs toluene as the solvent and proceeds at elevated temperatures.
Q4: What are some typical reactions involving 3,4,5-Trimethoxybenzoyl chloride?
A: 3,4,5-Trimethoxybenzoyl chloride is a versatile reagent frequently employed in acylation reactions. It reacts readily with amines to form amides, alcohols to produce esters, and benzotriazole to yield 1-(3,4,5-Trimethoxy-benzoyl)-benzotriazole. [, , ]
Q5: What are some applications of 3,4,5-Trimethoxybenzoyl chloride in organic synthesis?
A: 3,4,5-Trimethoxybenzoyl chloride serves as a crucial building block in the synthesis of various compounds, including pharmaceuticals, natural products, and polymers. It has been utilized in synthesizing potent anticancer agents like 1-Aroylindoles and 1-Aroylindolines, utilizing combretastatin A-4 as a template. []
Q6: Can you elaborate on the use of 3,4,5-Trimethoxybenzoyl chloride in polymer synthesis?
A: Researchers have employed 3,4,5-Trimethoxybenzoyl chloride in the catalyst-free polymerization of 2-ethynylpyridine, leading to the formation of a novel ionic polyacetylene. [, ] This polymerization technique offers advantages such as simplified procedures and potentially reduced environmental impact.
Q7: How does the structure of 3,4,5-Trimethoxybenzoyl chloride influence its reactivity?
A: The presence of three methoxy groups (-OCH3) on the benzene ring significantly impacts the reactivity of 3,4,5-Trimethoxybenzoyl chloride. These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity towards electrophilic aromatic substitution reactions. [, ]
Q8: What analytical methods are used to characterize and quantify 3,4,5-Trimethoxybenzoyl chloride?
A: Common analytical techniques employed include Gas Chromatography-Mass Spectrometry (GC-MS), which helps identify and quantify the compound based on its mass-to-charge ratio. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides valuable structural information. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

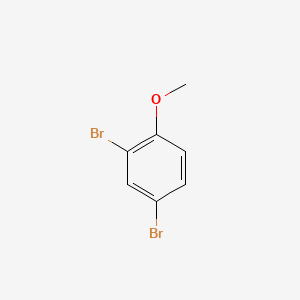
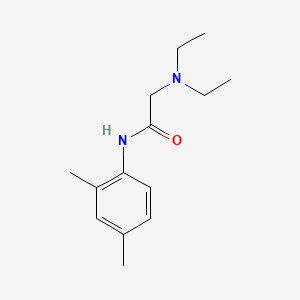
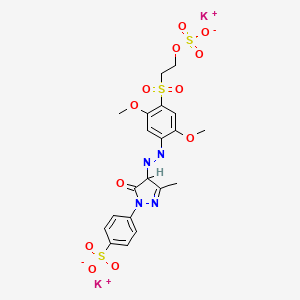


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)


